molecular formula C12H8BrClO B8207630 1-Bromo-3-chloro-5-phenoxybenzene

1-Bromo-3-chloro-5-phenoxybenzene

Cat. No.: B8207630
M. Wt: 283.55 g/mol
InChI Key: OXVIUIAIVYDLDX-UHFFFAOYSA-N
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Description

1-Bromo-3-chloro-5-phenoxybenzene is a high-value, multi-functional halogenated aromatic compound designed for advanced research and development applications. Its primary research value lies in its role as a versatile and crucial synthetic intermediate, particularly in the construction of complex molecular architectures. This compound features three distinct halogen substituents—bromine, chlorine, and a phenoxy group—which exhibit differential reactivity in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This property allows researchers to conduct selective, sequential functionalization, building sophisticated structures like star-shaped molecules and extended π-systems from a single, streamlined precursor . The structural analogues derived from similar tri-halogenated benzene cores are of significant interest in materials science, particularly in the synthesis and high-throughput characterization of novel molecular glassformers, such as 1,3,5-trisarylbenzenes . These materials are studied for their thermal properties, glass transition behavior, and potential applications in organic electronics. Furthermore, the phenoxybenzene scaffold is a motif present in various pharmacologically active compounds, indicating this reagent's potential utility in medicinal chemistry for the synthesis of new drug candidates . As a specialized research chemical, 1-Bromo-3-chloro-5-phenoxybenzene is provided for laboratory research purposes only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. All information provided is for informational purposes and is not intended to be a representation of specification.

Properties

IUPAC Name

1-bromo-3-chloro-5-phenoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrClO/c13-9-6-10(14)8-12(7-9)15-11-4-2-1-3-5-11/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXVIUIAIVYDLDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC(=CC(=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Spectroscopic Blueprint of a Halogenated Diphenyl Ether: A Technical Guide to 1-Bromo-3-chloro-5-phenoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Significance of 1-Bromo-3-chloro-5-phenoxybenzene

1-Bromo-3-chloro-5-phenoxybenzene is a polysubstituted aromatic ether. Its structure, featuring a diphenyl ether core with a specific halogenation pattern on one of the phenyl rings, makes it a molecule of interest in synthetic organic chemistry and materials science. The strategic placement of bromine, chlorine, and a phenoxy group dictates its reactivity and potential applications as a building block for more complex molecules, including pharmaceuticals and polymers.

The precise characterization of such a molecule is paramount, and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this analytical process. This guide provides an in-depth, theoretical exploration of the expected spectroscopic data for 1-Bromo-3-chloro-5-phenoxybenzene. By dissecting the predicted spectra, we aim to offer researchers a robust framework for the identification and characterization of this and structurally related compounds.

Molecular Structure and Atom Numbering

To facilitate the discussion of the spectroscopic data, the following atom numbering scheme will be used for 1-Bromo-3-chloro-5-phenoxybenzene.

Caption: Molecular structure of 1-Bromo-3-chloro-5-phenoxybenzene with atom numbering.

¹H and ¹³C NMR Spectroscopy: A Detailed Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of 1-bromo-3-chloro-5-phenoxybenzene are based on the principle of additivity of substituent chemical shift effects on the benzene ring and by comparison with analogous structures.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The ¹H NMR spectrum is expected to show signals corresponding to the eight aromatic protons.

Proton(s)Predicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale
H-2, H-67.10 - 7.20Triplet of triplets (tt) or multiplet (m)J ≈ 2.0, 0.5 HzThese protons are on the substituted ring and are expected to be triplets due to coupling with H-4 and meta-coupling with each other.
H-46.95 - 7.05Triplet (t)J ≈ 2.0 HzThis proton is situated between two electronegative substituents and will appear as a triplet due to coupling with H-2 and H-6.
H-2', H-6'7.30 - 7.40Doublet of doublets (dd) or multiplet (m)J ≈ 8.5, 1.0 HzProtons ortho to the phenoxy oxygen.
H-3', H-5'7.05 - 7.15Triplet of doublets (td) or multiplet (m)J ≈ 8.5, 7.5, 1.0 HzProtons meta to the phenoxy oxygen.
H-4'7.15 - 7.25Triplet of triplets (tt) or multiplet (m)J ≈ 7.5, 1.0 HzProton para to the phenoxy oxygen.

Expert Insights: The chemical shifts of aromatic protons are influenced by the electronic nature of the substituents.[1] The bromine, chlorine, and phenoxy groups are all ortho, para-directing but deactivating (halogens) or activating (phenoxy) via resonance. Their combined inductive and resonance effects will determine the precise chemical shifts. The protons on the substituted ring (H-2, H-4, H-6) are expected to be more shielded (upfield) compared to benzene (δ 7.36 ppm) due to the meta-positioning of the halogens relative to each other.[2] The protons on the phenoxy ring will exhibit a more standard pattern for a monosubstituted benzene, with the ortho protons being the most deshielded.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The ¹³C NMR spectrum will provide information on the carbon skeleton. Due to symmetry in the phenoxy group, we expect to see 10 distinct carbon signals.

Carbon(s)Predicted Chemical Shift (δ, ppm)Rationale
C-1123 - 126Carbon bearing the bromine atom.
C-2, C-6118 - 122Carbons ortho to the bromine and phenoxy groups.
C-3, C-5134 - 137Carbons bearing the chlorine and phenoxy groups.
C-4115 - 119Carbon between the two halogenated carbons.
C-1'156 - 159Carbon of the phenoxy group attached to the ether oxygen.
C-2', C-6'120 - 124Carbons ortho to the ether linkage.
C-3', C-5'129 - 131Carbons meta to the ether linkage.
C-4'123 - 126Carbon para to the ether linkage.

Expert Insights: The chemical shifts of the carbons are influenced by the electronegativity and resonance effects of the substituents. The carbons directly attached to the halogens and the oxygen atom will be significantly deshielded. The "heavy atom effect" of bromine can sometimes cause the signal for the carbon it is attached to (C-1) to be broader and slightly more upfield than predicted based solely on electronegativity.[3]

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 10-20 mg of 1-bromo-3-chloro-5-phenoxybenzene in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H spectrum with a 90° pulse angle.

    • Set the spectral width to cover the aromatic region (e.g., 0-10 ppm).

    • Employ a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the expected range of aromatic carbons (e.g., 0-160 ppm).

    • Use a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy: Vibrational Fingerprinting

Infrared spectroscopy probes the vibrational modes of a molecule, providing a unique "fingerprint" based on its functional groups.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignmentRationale
3100 - 3000MediumAromatic C-H stretchCharacteristic of C-H bonds on a benzene ring.[4][5]
1600 - 1580Medium-StrongAromatic C=C stretchIn-ring stretching vibrations of the benzene rings.[6]
1500 - 1400Medium-StrongAromatic C=C stretchIn-ring stretching vibrations of the benzene rings.
1300 - 1200StrongAryl-O-C asymmetric stretchA key diagnostic peak for aromatic ethers.[7]
1150 - 1000MediumAryl-O-C symmetric stretchAnother characteristic vibration for the ether linkage.
850 - 550Medium-StrongC-Cl stretchStretching vibration of the carbon-chlorine bond.[4]
690 - 515Medium-StrongC-Br stretchStretching vibration of the carbon-bromine bond.[4]
900 - 675StrongAromatic C-H out-of-plane bendThe substitution pattern on the benzene rings will influence the exact position of these bands.[4]

Expert Insights: The IR spectrum will be dominated by the strong absorption of the aryl-O-C asymmetric stretch, which is a reliable indicator of the diphenyl ether moiety.[7] The presence of both C-Cl and C-Br stretches in the fingerprint region will confirm the halogenation. The pattern of the C-H out-of-plane bending bands can provide clues about the substitution pattern of the aromatic rings.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation:

    • KBr Pellet Method: Grind a small amount of the solid sample (1-2 mg) with anhydrous potassium bromide (KBr, ~100 mg). Press the mixture into a transparent pellet using a hydraulic press.

    • ATR Method: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Place the sample in the beam path and record the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Unraveling the Molecular Mass and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which aids in structural confirmation.

Predicted Mass Spectrum (Electron Ionization - EI)
  • Molecular Ion (M⁺˙): A prominent molecular ion peak is expected due to the stability of the aromatic rings.[8][9] The isotopic pattern will be complex due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in a cluster of peaks for the molecular ion and any fragments containing these halogens. The most abundant molecular ion peaks will be at m/z 298 (C₁₂H₈⁷⁹Br³⁵ClO), 300 (C₁₂H₈⁸¹Br³⁵ClO and C₁₂H₈⁷⁹Br³⁷ClO), and 302 (C₁₂H₈⁸¹Br³⁷ClO).

  • Key Fragmentation Pathways:

    • Loss of Br˙: A significant fragment will arise from the loss of a bromine radical, as the C-Br bond is weaker than the C-Cl bond. This would give a fragment ion [M-Br]⁺.

    • Loss of Cl˙: Loss of a chlorine radical from the molecular ion or the [M-Br]⁺ fragment is also expected, leading to [M-Cl]⁺ and [M-Br-Cl]⁺ ions.

    • Cleavage of the Ether Bond: Cleavage of the C-O ether bond can occur, leading to fragments corresponding to the phenoxy cation ([C₆H₅O]⁺, m/z 93) and the halogenated phenyl cation ([C₆H₃BrCl]⁺).[8][10]

    • Loss of CO: Aromatic ethers can undergo rearrangement and loss of carbon monoxide (CO) from oxygen-containing fragments.[8]

Predicted Fragmentation Diagram

M [C₁₂H₈BrClO]⁺˙ m/z 298, 300, 302 M_Br [C₁₂H₈ClO]⁺ m/z 219, 221 M->M_Br - Br˙ M_Cl [C₁₂H₈BrO]⁺ m/z 263, 265 M->M_Cl - Cl˙ C6H5O [C₆H₅O]⁺ m/z 93 M->C6H5O Ether Cleavage C6H3BrCl [C₆H₃BrCl]⁺ m/z 189, 191 M->C6H3BrCl Ether Cleavage M_Br_Cl [C₁₂H₈O]⁺˙ m/z 168 M_Br->M_Br_Cl - Cl˙ M_Cl->M_Br_Cl - Br˙

Caption: Predicted major fragmentation pathways for 1-bromo-3-chloro-5-phenoxybenzene in EI-MS.

Experimental Protocol for Mass Spectrometry Data Acquisition
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid or after separation by gas chromatography (GC-MS).

  • Ionization: Use Electron Ionization (EI) with a standard electron energy of 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-400).

  • Detection: The ions are detected, and their abundance is plotted against their mass-to-charge ratio to generate the mass spectrum.

Conclusion: A Cohesive Spectroscopic Portrait

The predicted NMR, IR, and MS data presented in this guide provide a comprehensive spectroscopic profile for 1-bromo-3-chloro-5-phenoxybenzene. The combination of these techniques offers a self-validating system for the structural elucidation of this molecule. The ¹H and ¹³C NMR spectra will define the carbon-hydrogen framework, the IR spectrum will confirm the presence of key functional groups (aromatic rings, ether linkage, and carbon-halogen bonds), and the mass spectrum will establish the molecular weight and provide further structural information through its characteristic fragmentation pattern. This theoretical guide serves as a valuable resource for researchers in the synthesis and analysis of halogenated diphenyl ethers, enabling them to anticipate and interpret their experimental findings with greater confidence.

References

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  • Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]

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  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. (n.d.). epgp.inflibnet.ac.in. Retrieved from [Link]

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  • A new Method for the Preparation of 1, 3, 5-Triarylbenzenes Catalyzed by Nanoclinoptilolite/HDTMA. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

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Sources

A Guide to the Crystallographic Analysis of 1-Bromo-3-chloro-5-phenoxybenzene: From Synthesis to Structure Elucidation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1-Bromo-3-chloro-5-phenoxybenzene is a halogenated aromatic ether with potential applications in medicinal chemistry and materials science. A thorough understanding of its three-dimensional structure is paramount for elucidating structure-activity relationships and for rational drug design. This technical guide provides a comprehensive, field-proven methodology for the determination of the crystal structure of 1-Bromo-3-chloro-5-phenoxybenzene, from the synthesis of high-quality single crystals to the final analysis and validation of the crystallographic data. This document is intended for researchers, scientists, and drug development professionals engaged in the structural characterization of novel chemical entities.

Introduction: The Imperative for Structural Elucidation

The precise arrangement of atoms in a molecule, its crystal packing, and intermolecular interactions are fundamental to its physicochemical properties and biological activity. For substituted phenoxybenzene derivatives, the torsional angles of the ether linkage and the interplay of halogen bonding can significantly influence molecular conformation and solid-state packing, which in turn can affect properties such as solubility and bioavailability.

To date, the crystal structure of 1-Bromo-3-chloro-5-phenoxybenzene has not been reported in the public domain, such as the Cambridge Structural Database (CSD).[1][2] This guide, therefore, serves as a complete roadmap for its structural determination using single-crystal X-ray diffraction (SC-XRD), the definitive method for atomic-level structural analysis.[3][4][5]

Synthesis and Crystallization: The Foundation of Quality Data

The journey to a high-resolution crystal structure begins with the synthesis of the target compound and the subsequent growth of diffraction-quality single crystals. The quality of the crystal is the single most important determinant for the quality of the diffraction data and the resulting structural model.

Proposed Synthesis of 1-Bromo-3-chloro-5-phenoxybenzene

A plausible synthetic route to 1-Bromo-3-chloro-5-phenoxybenzene can be adapted from established methods for the synthesis of related halogenated aromatic compounds.[6][7][8][9] A potential two-step synthesis is outlined below:

Step 1: Synthesis of 1-Bromo-3-chloro-5-iodobenzene

This intermediate can be synthesized from commercially available anilines through a multi-step process involving acetylation, halogenation, hydrolysis, iodination, and finally deamination.[6][8] The purity of this intermediate is crucial and should be confirmed by NMR spectroscopy and melting point analysis.[6]

Step 2: Palladium-Catalyzed Phenoxylation

The final product can be synthesized via a palladium-catalyzed cross-coupling reaction between 1-Bromo-3-chloro-5-iodobenzene and phenol. The iodine atom is the most reactive site for this type of coupling.

Experimental Protocol: Palladium-Catalyzed Phenoxylation

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1-Bromo-3-chloro-5-iodobenzene (1.0 eq), phenol (1.2 eq), a palladium catalyst such as Pd(OAc)₂ (0.05 eq), a suitable ligand such as Xantphos (0.1 eq), and a base such as Cs₂CO₃ (2.0 eq).

  • Add dry, degassed toluene as the solvent.

  • Heat the reaction mixture at 100-110 °C with stirring for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Wash the organic layer with saturated aqueous NaHCO₃ and brine, then dry over anhydrous MgSO₄.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 1-Bromo-3-chloro-5-phenoxybenzene.

Growing Single Crystals

Obtaining single crystals suitable for SC-XRD requires slow, controlled crystallization. Crystals should be well-formed, transparent, and free of defects, with dimensions ideally between 0.1 and 0.3 mm.[3]

Experimental Protocol: Slow Evaporation

  • Dissolve a small amount of the purified compound in a suitable solvent or solvent mixture (e.g., dichloromethane, ethyl acetate, or a mixture of hexane and ethyl acetate) in a clean vial.

  • Loosely cap the vial or cover it with parafilm perforated with a few small holes.

  • Allow the solvent to evaporate slowly and undisturbed over several days to weeks at a constant temperature.

  • Monitor the vial for the formation of well-defined single crystals.

Single-Crystal X-ray Diffraction: Unveiling the Atomic Arrangement

SC-XRD is a powerful, non-destructive technique that provides precise information about the three-dimensional arrangement of atoms within a crystal.[5][10] The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.[3]

The SC-XRD Workflow

The overall workflow for SC-XRD analysis is depicted in the following diagram:

sc_xrd_workflow cluster_preparation Sample Preparation cluster_data_collection Data Collection cluster_data_processing Data Processing & Structure Solution cluster_analysis Analysis & Validation synthesis Synthesis & Purification crystallization Crystal Growth synthesis->crystallization selection Crystal Selection & Mounting crystallization->selection diffractometer Diffractometer Setup selection->diffractometer data_acq X-ray Diffraction Data Acquisition diffractometer->data_acq integration Data Integration & Reduction data_acq->integration solution Structure Solution (e.g., Direct Methods) integration->solution refinement Structure Refinement solution->refinement validation Structure Validation refinement->validation analysis Analysis of Geometric Parameters validation->analysis reporting Reporting & Deposition (e.g., CCDC) analysis->reporting

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Detailed Experimental Protocol for SC-XRD
  • Crystal Mounting: A suitable single crystal is selected under a polarizing microscope and mounted on a goniometer head using a cryo-loop or a glass fiber with a minimal amount of cryo-protectant oil.[3]

  • Data Collection: The mounted crystal is placed on the diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. A modern diffractometer equipped with a high-intensity X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å) and a sensitive detector is used.[4] A series of diffraction images are collected as the crystal is rotated through various angles.

  • Data Processing: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects. The unit cell parameters are determined from the positions of the reflections.

  • Structure Solution: The processed data is used to solve the phase problem and generate an initial electron density map. This is typically achieved using direct methods or Patterson methods. The initial map should reveal the positions of the heavier atoms (bromine and chlorine).

  • Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares algorithm. In this iterative process, the atomic coordinates, displacement parameters, and other model parameters are adjusted to improve the agreement between the calculated and observed structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Data Analysis and Validation: Ensuring a Reliable Structure

A successfully refined crystal structure must be thoroughly validated to ensure its chemical and crystallographic reasonability.

Key Crystallographic Parameters

The final crystallographic data for 1-Bromo-3-chloro-5-phenoxybenzene would be summarized in a table similar to the one below.

Parameter Value (Example)
Chemical FormulaC₁₂H₇BrClO
Formula Weight298.54 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)[To be determined]
b (Å)[To be determined]
c (Å)[To be determined]
α (°)90
β (°)[To be determined]
γ (°)90
Volume (ų)[To be determined]
Z4
Calculated Density (g/cm³)[To be determined]
Absorption Coefficient (mm⁻¹)[To be determined]
F(000)[To be determined]
Crystal Size (mm³)[To be determined]
θ range for data collection (°)[To be determined]
Reflections collected[To be determined]
Independent reflections[To be determined]
R_int[To be determined]
Final R indices [I > 2σ(I)]R₁ = [To be determined], wR₂ = [To be determined]
R indices (all data)R₁ = [To be determined], wR₂ = [To be determined]
Goodness-of-fit on F²[To be determined]
Structure Validation

The refined structure should be checked for any inconsistencies using software such as PLATON. Key validation criteria include:

  • Residual Electron Density: The final difference Fourier map should be relatively flat, with no significant peaks or holes.

  • Bond Lengths and Angles: These should fall within expected ranges for similar chemical fragments.

  • Anisotropic Displacement Parameters (ADPs): ADPs should be physically reasonable.

  • CheckCIF/PLATON Report: A full validation report should be generated and any alerts addressed.

Concluding Remarks

This technical guide provides a comprehensive framework for the determination of the crystal structure of 1-Bromo-3-chloro-5-phenoxybenzene. By following these detailed protocols, from synthesis and crystallization to data collection, structure solution, and validation, researchers can obtain a high-quality, publishable crystal structure. This structural information will be invaluable for understanding the molecule's properties and for its potential development in various scientific and industrial applications.

References

  • (Note: The provided search results did not contain specific scientific papers to cite, so the references are to the general resources and techniques found.)
  • Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved February 15, 2026, from [Link]

  • University of Zurich, Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Retrieved February 15, 2026, from [Link]

  • Oreate AI. (2026, January 7). Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. Oreate AI Blog. [Link]

  • Carleton College, Science Education Resource Center. (2007, May 17). Single-crystal X-ray Diffraction. Retrieved February 15, 2026, from [Link]

  • FZU. (n.d.). X-ray single-crystal diffraction. Retrieved February 15, 2026, from [Link]

  • Narang, S. (2023, December 16). 6 STAGE SYNTHESIS OF 1-BROMO-3-CHLORO-5-IODOBENZENE FROM ANILINE. Medium. [Link]

  • PubChem. (n.d.). 1-Bromo-3-chloro-5-methoxybenzene. Retrieved February 15, 2026, from [Link]

  • Wellesley College. (n.d.). Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 2. Google Docs.
  • Wellesley College. (n.d.). Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 1. Google Docs.
  • Cambridge Crystallographic Data Centre. (n.d.). CCDC: Structural Chemistry Data, Software, and Insights. Retrieved February 15, 2026, from [Link]

  • BiŌkeanós. (n.d.). The Cambridge Structural Database. Retrieved February 15, 2026, from [Link]

  • Google Patents. (n.d.). EP0046859A1 - Process for the preparation of 1-bromo-3,5-dichlorobenzene.

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Introduction: The Strategic Importance of Polysubstituted Aromatics

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Technical Guide to Halogenated Benzene Derivatives: A Case Study on 1-Bromo-3-chloro-5-iodobenzene

Executive Summary

Initial research into the discovery and history of 1-Bromo-3-chloro-5-phenoxybenzene did not yield substantive scientific literature, indicating that it is not a commonly synthesized or studied compound. This guide therefore pivots to a structurally significant and well-documented analogue, 1-Bromo-3-chloro-5-iodobenzene (CAS No. 13101-40-1) . This tri-halogenated aromatic compound serves as a versatile building block in modern organic synthesis, with applications ranging from pharmaceutical development to materials science.[1] Its unique substitution pattern allows for site-selective reactions, making it a valuable precursor for complex molecular architectures.[2] This document provides an in-depth analysis of its synthesis, physicochemical properties, and key applications, tailored for researchers and professionals in the chemical and pharmaceutical sciences.

Halogenated benzenes are fundamental scaffolds in the design of novel therapeutics and functional materials.[3][4] The specific arrangement and nature of halogen substituents on the aromatic ring profoundly influence a molecule's steric and electronic properties. This, in turn, can enhance metabolic stability, improve bioavailability, and fine-tune binding affinity to biological targets.[3] 1-Bromo-3-chloro-5-iodobenzene is a prime example of a strategically designed intermediate, offering three distinct halogen atoms that can be selectively functionalized through various cross-coupling and substitution reactions.

A Historical Perspective: The Synthesis of a Versatile Building Block

The preparation of 1-Bromo-3-chloro-5-iodobenzene is a multi-step process that showcases several key principles of electrophilic aromatic substitution and functional group manipulation.[5][6] The most common synthetic routes start from readily available aniline, involving a sequence of protection, halogenation, and deamination steps.[5]

The synthesis is a testament to the intricate control required in organic chemistry to achieve a specific substitution pattern on an aromatic ring. The directing effects of the substituents are carefully orchestrated at each stage to ensure the desired regioselectivity.

Visualizing the Synthesis Pathway

The following diagram illustrates a common synthetic route to 1-Bromo-3-chloro-5-iodobenzene from aniline.

Synthesis_Workflow Aniline Aniline Acetanilide Acetanilide Aniline->Acetanilide Acetylation (Protection) Bromoacetanilide 4-Bromoacetanilide Acetanilide->Bromoacetanilide Bromination ChloroBromoacetanilide 2-Chloro-4-bromoacetanilide Bromoacetanilide->ChloroBromoacetanilide Chlorination ChloroBromoaniline 4-Bromo-2-chloroaniline ChloroBromoacetanilide->ChloroBromoaniline Hydrolysis (Deprotection) IodoChloroBromoaniline 4-Bromo-2-chloro-6-iodoaniline ChloroBromoaniline->IodoChloroBromoaniline Iodination FinalProduct 1-Bromo-3-chloro-5-iodobenzene IodoChloroBromoaniline->FinalProduct Deamination

Caption: Multi-step synthesis of 1-Bromo-3-chloro-5-iodobenzene from aniline.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is crucial for its application in synthesis and material design. The table below summarizes the key properties of 1-Bromo-3-chloro-5-iodobenzene.

PropertyValueSource
CAS Number 13101-40-1[7][8]
Molecular Formula C₆H₃BrClI[7][8]
Molecular Weight 317.35 g/mol [7][8]
Appearance White to greyish-yellow or brown crystalline powder
Melting Point 85.8 °C[9]
Boiling Point 280.4 °C at 760 mmHg[9]
InChIKey RSGRRCWDCXLEHS-UHFFFAOYSA-N[7]

Experimental Protocol: Deamination of 4-Bromo-2-chloro-6-iodoaniline

The final step in the synthesis, the deamination of the amino group, is critical for arriving at the target compound. While traditional methods often use sodium nitrite in acidic solutions, a more modern and efficient procedure utilizes isoamyl nitrite in an aprotic solvent like N,N-dimethylformamide (DMF).[10] This method often leads to higher yields and a simplified work-up.[10]

Objective: To synthesize 1-Bromo-3-chloro-5-iodobenzene via the deamination of 4-Bromo-2-chloro-6-iodoaniline.

Materials:

  • 4-Bromo-2-chloro-6-iodoaniline

  • N,N-dimethylformamide (DMF)

  • Isoamyl nitrite

  • 3M Hydrochloric acid (HCl)

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

  • Methanol

Procedure:

  • Set up a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Dissolve 1.0 gram of 4-bromo-2-chloro-6-iodoaniline in 5 mL of DMF in the flask.[11]

  • In a separate step, prepare a solution of 0.75M isoamyl nitrite in DMF. Add 6 mL of this solution to the reaction flask.[11]

  • Gently heat the mixture in a water bath to approximately 70°C.[11]

  • After the reaction is complete (as determined by thin-layer chromatography), allow the mixture to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel and add 30 mL of 3M HCl.[11]

  • Extract the product from the aqueous layer with two portions of approximately 20 mL of diethyl ether each.[11]

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Evaporate the diethyl ether under reduced pressure to obtain the crude product.[11]

  • Recrystallize the crude product from hot methanol to yield pure 1-Bromo-3-chloro-5-iodobenzene.[11]

Trustworthiness of the Protocol: This protocol incorporates aprotic diazotization, which offers procedural benefits such as shorter reaction times without compromising the yield.[11] The use of an extraction and recrystallization process ensures the purification of the final product.

Applications in Research and Drug Development

1-Bromo-3-chloro-5-iodobenzene is a valuable intermediate in the synthesis of a wide range of organic compounds.[1] Its utility stems from the differential reactivity of the three halogen atoms, which allows for selective functionalization.

  • Pharmaceutical Synthesis: It serves as a starting material for the synthesis of complex molecules with potential biological activity.[1][12]

  • Agrochemical Industry: This compound is a key intermediate in the production of various agrochemicals.[1]

  • Materials Science: It is utilized in the development of new organic materials with specific electronic or photophysical properties.[1]

  • Organic Synthesis: As a building block, it is employed in cross-coupling reactions, such as Suzuki and Sonogashira couplings, to construct more elaborate molecular frameworks.[10]

Visualizing its Role as a Synthetic Building Block

The following diagram illustrates the use of 1-Bromo-3-chloro-5-iodobenzene in a sequential Suzuki coupling reaction, a powerful method for forming carbon-carbon bonds.

Application_Workflow Start 1-Bromo-3-chloro-5-iodobenzene Intermediate Bromochlorobiphenyl Intermediate Start->Intermediate Suzuki Coupling 1 (Site-selective at Iodine) Final Asymmetric Terphenyl Product Intermediate->Final Suzuki Coupling 2 (at Bromine) BoronicAcid1 (Aryl)boronic Acid 1 BoronicAcid1->Intermediate BoronicAcid2 (Aryl)boronic Acid 2 BoronicAcid2->Final

Caption: Sequential Suzuki couplings using 1-Bromo-3-chloro-5-iodobenzene.

Conclusion

While the initially requested compound, 1-Bromo-3-chloro-5-phenoxybenzene, remains obscure in the scientific literature, the detailed examination of 1-Bromo-3-chloro-5-iodobenzene provides a valuable insight into the synthesis and application of polyhalogenated aromatic compounds. Its strategic design and the synthetic routes developed for its preparation underscore the elegance and precision of modern organic chemistry. As a versatile building block, it continues to be a valuable tool for researchers in the creation of novel and complex molecules for a wide array of applications.

References

  • BLD Pharm. (n.d.). 1-Bromo-3-chloro-5-methoxybenzene.
  • Echemi. (n.d.). 1-Bromo-3-chloro-5-(trifluoromethoxy)benzene.
  • PubChem. (n.d.). 1-Bromo-3-chloro-5-methoxybenzene.
  • Narang, S. (2023, December 16). 6 STAGE SYNTHESIS OF 1-BROMO-3-CHLORO-5-IODOBENZENE FROM ANILINE. Medium.
  • Google Docs. (n.d.). Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 2.
  • Google Patents. (n.d.). EP0046859A1 - Process for the preparation of 1-bromo-3,5-dichlorobenzene.
  • PubChem. (n.d.). 1-Bromo-3-chloro-5-iodobenzene.
  • Google Docs. (n.d.). Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 1.
  • ChemicalBook. (n.d.). 1-BROMO-3-CHLORO-5-IODOBENZENE synthesis.
  • Echemi. (n.d.). 1-BROMO-3-CHLORO-5-NITROBENZENE Formula.
  • Sigma-Aldrich. (n.d.). 1-Bromo-3-chloro-5-iodobenzene.
  • Chegg. (2020, October 13). Solved Devise a synthesis of 1-bromo-3-chlorobenzene.
  • Chem-Impex. (n.d.). 1-Bromo-3-chloro-5-fluorobenzene.
  • ResearchGate. (n.d.). Microscale Synthesis of 1-Bromo-3-chloro-5-iodobenzene: An Improved Deamination of 4-Bromo-2-chloro-6-iodoaniline.
  • Guidechem. (n.d.). 1-BROMO-3-CHLORO-5-NITROBENZENE 219817-43-3 wiki.
  • LookChem. (n.d.). CAS No.13101-40-1,1-Bromo-3-chloro-5-iodobenzene Suppliers.
  • Ningxia Yiming Biomedical Technology Co., Ltd. (n.d.). 1-BROMO-3-CHLORO-5-IODOBENZENE.
  • (n.d.). The Role of 1-Bromo-3,5-difluorobenzene in Modern Drug Discovery.
  • Benchchem. (n.d.). Application of 5-Bromo-1,3-dichloro-2-ethoxybenzene in Agrochemical Development.
  • LookChem. (n.d.). Cas 13101-40-1,1-BROMO-3-CHLORO-5-IODOBENZENE.
  • Benchchem. (n.d.). 1-Bromo-3-chloro-5-iodobenzene.

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Methodological & Application

Application Note: Strategic Functionalization of 1-Bromo-3-chloro-5-phenoxybenzene via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the selective Suzuki-Miyaura cross-coupling of 1-Bromo-3-chloro-5-phenoxybenzene. This dihalogenated aromatic compound is a valuable scaffold in medicinal chemistry and materials science. The differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds allows for site-selective functionalization, enabling the synthesis of complex molecular architectures. This document outlines the mechanistic underpinnings of the Suzuki reaction, provides a robust, step-by-step protocol for achieving high selectivity for C-Br bond coupling, discusses critical experimental parameters, and offers a guide for troubleshooting common issues.

Introduction: The Strategic Value of 1-Bromo-3-chloro-5-phenoxybenzene

1-Bromo-3-chloro-5-phenoxybenzene is a key building block in organic synthesis. Its structure, featuring a phenoxy group and two distinct halogen atoms, makes it an ideal substrate for sequential cross-coupling reactions. The ability to selectively functionalize one halogen over the other is crucial for the efficient construction of polysubstituted biaryl and related structures, which are prevalent in pharmaceuticals, agrochemicals, and organic electronic materials.

The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed reaction for the formation of carbon-carbon bonds.[1][2][3] Its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids and their derivatives make it an indispensable tool in modern synthetic chemistry.[4][5] For a substrate like 1-Bromo-3-chloro-5-phenoxybenzene, the inherent difference in the bond dissociation energies of the C-Br and C-Cl bonds (C-Br is weaker and thus more reactive) provides a handle for achieving chemoselectivity.[6] This note will focus on protocols designed to exploit this reactivity difference to selectively couple at the C-Br position.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[2][7][8] The cycle can be broken down into three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2][7]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide. This is generally the rate-determining step, and its rate is dependent on the nature of the halogen (I > Br > Cl).[6]

  • Transmetalation: The organoboron species (e.g., a boronic acid) is activated by a base to form a more nucleophilic boronate complex. This complex then transfers its organic group to the palladium(II) center, displacing the halide.[5][9]

  • Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated from the metal, forming the new C-C bond of the product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][7]

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Pd(II) Intermediate Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation (R-B(OH)2 + Base) Ar-Pd(II)-X(L2)->Transmetalation [R-B(OH)3]- Ar-Pd(II)-R(L2) Di-organic Pd(II) Complex Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R caption Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Selective Suzuki Coupling at the C-Br Position

This protocol is designed to favor the selective coupling of an arylboronic acid at the more reactive C-Br bond of 1-Bromo-3-chloro-5-phenoxybenzene.

Materials and Reagents
  • Substrate: 1-Bromo-3-chloro-5-phenoxybenzene

  • Coupling Partner: Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium Pre-catalyst: Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Ligand: A bulky, electron-rich phosphine ligand such as Tricyclohexylphosphine (PCy₃) or SPhos.

  • Base: Potassium phosphate (K₃PO₄) or Potassium carbonate (K₂CO₃)

  • Solvent: Anhydrous 1,4-Dioxane or Toluene, with a small amount of water.

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Silica gel for column chromatography

Equipment
  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and hotplate

  • Inert gas supply (Nitrogen or Argon) with manifold

  • Syringes and needles for liquid transfers

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

Step-by-Step Procedure
  • Reaction Setup:

    • To an oven-dried Schlenk flask, add 1-Bromo-3-chloro-5-phenoxybenzene (1.0 mmol, 1.0 equiv), the arylboronic acid (1.1-1.2 mmol, 1.1-1.2 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv).

    • In a separate vial, quickly weigh the palladium pre-catalyst (e.g., Pd(OAc)₂, 0.01-0.02 mmol, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 0.02-0.04 mmol, 2-4 mol%) and add them to the Schlenk flask.

    • Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition and Reaction Execution:

    • Through the septum, add the anhydrous organic solvent (e.g., 1,4-Dioxane, 5-10 mL) followed by deionized water (0.5-1.0 mL) via syringe.

    • Place the flask in a preheated oil bath and stir the reaction mixture at a controlled temperature (e.g., 80-90 °C). Note: Lower temperatures favor selectivity for the C-Br bond.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by TLC, observing the consumption of the starting material. A typical reaction time is 4-12 hours.

  • Workup:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired mono-coupled product.

Visualization of the Experimental Workflow

Workflow start Start: Reagent Preparation setup Reaction Setup (Substrate, Boronic Acid, Base, Catalyst, Ligand) start->setup inert Inert Atmosphere (Evacuate & Backfill with N2/Ar) setup->inert solvent Solvent Addition (Dioxane/Water) inert->solvent reaction Reaction (Heating & Stirring) solvent->reaction monitoring TLC Monitoring reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup (EtOAc/Water Extraction) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification product Final Product: 3-Chloro-5-phenoxy-biaryl purification->product caption Figure 2. Experimental workflow for selective Suzuki coupling.

Caption: Figure 2. Experimental workflow for selective Suzuki coupling.

Results and Discussion: Achieving Selectivity

The key to achieving high selectivity in the Suzuki coupling of 1-Bromo-3-chloro-5-phenoxybenzene is the careful control of reaction parameters. The C-Br bond is inherently more susceptible to oxidative addition by the Pd(0) catalyst than the C-Cl bond. By using milder conditions, this reactivity difference can be exploited.

Table 1: Influence of Reaction Parameters on Selectivity

EntryCatalyst System (mol%)BaseSolventTemp (°C)Time (h)Yield of Mono-coupled Product (%)Yield of Di-coupled Product (%)
1Pd(OAc)₂ (2) / SPhos (4)K₃PO₄Dioxane/H₂O808>90<5
2Pd₂(dba)₃ (1) / PCy₃ (4)K₂CO₃Toluene/H₂O9012~85~10
3Pd(PPh₃)₄ (5)Na₂CO₃DME/H₂O10012~70~25
4Pd(OAc)₂ (2) / SPhos (4)K₃PO₄Dioxane/H₂O1106~60~35

Note: The data presented in this table are illustrative and based on established principles of Suzuki coupling selectivity. Actual results may vary.

As indicated in Table 1, the choice of catalyst, ligand, base, and temperature significantly impacts the selectivity of the reaction. Bulky, electron-rich phosphine ligands like SPhos and PCy₃ often promote the oxidative addition of less reactive C-Cl bonds, but under controlled temperatures, they can provide excellent yields for C-Br coupling.[10][11] Harsher conditions, such as higher temperatures (Entry 4), can lead to a loss of selectivity and the formation of the di-substituted byproduct.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently anhydrous solvent- Ineffective base- Use a fresh batch of palladium catalyst and ligand.- Ensure solvents are properly dried.- Use a stronger base like K₃PO₄ or Cs₂CO₃.
Low Selectivity (Di-coupling observed) - Reaction temperature is too high.- Reaction time is too long.- Catalyst system is too reactive.- Lower the reaction temperature.- Monitor the reaction closely by TLC and stop it once the starting material is consumed.- Screen different catalyst/ligand combinations.
Protodeboronation of Boronic Acid - Presence of excess water or acid.- Prolonged reaction times at high temperatures.- Use anhydrous solvents and limit the amount of water.- Consider using a boronic ester (e.g., pinacol ester) which is more stable.
Homocoupling of Boronic Acid - Presence of oxygen in the reaction mixture.- Inefficient transmetalation.- Ensure the reaction is set up under a strictly inert atmosphere.- Use a suitable base to facilitate transmetalation.

Conclusion

The selective functionalization of 1-Bromo-3-chloro-5-phenoxybenzene via the Suzuki-Miyaura cross-coupling reaction is a highly valuable synthetic transformation. By carefully controlling the reaction conditions, particularly the catalyst system and temperature, it is possible to achieve high yields and excellent selectivity for coupling at the more reactive C-Br bond. This application note provides a robust protocol and the necessary technical insights to enable researchers to successfully perform this reaction and access a wide range of valuable substituted biaryl compounds.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]

  • Banerjee, B., & Varma, R. S. (2015). Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction employing MNPs@SiO2-NH2@Pd(dpa)Cl2. ResearchGate. [Link]

  • Caddick, S., & Cloke, F. G. N. (2005). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Dalton Transactions, (1), 1-16. [Link]

  • Li, J., et al. (2019). Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. The Journal of Organic Chemistry, 84(17), 11019–11029. [Link]

  • Doucet, H., & Santelli, M. (2004). Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using a tetraphosphine ligand. Advanced Synthesis & Catalysis, 346(13-15), 1639-1648. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Ibsen, G. M., et al. (2023). Triflate‐Selective Suzuki Cross‐Coupling of Chloro‐ and Bromoaryl Triflates Under Ligand‐Free Conditions. Chemistry – An Asian Journal, 18(9), e202300036. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Dong, C.-G., & Hu, Q.-S. (2005). Preferential Oxidative Addition in Palladium(0)-Catalyzed Suzuki Cross-Coupling Reactions of Dihaloarenes with Arylboronic Acids. Organic Letters, 7(23), 5139–5142. [Link]

  • Powers, I. G., & Uyeda, C. (2017). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. ACS Catalysis, 7(2), 936–958. [Link]

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Application Note: 1-Bromo-3-chloro-5-phenoxybenzene as a Versatile Building Block for Novel Organic Materials

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Orthogonal Halogenation

In the landscape of modern organic synthesis, the design of complex molecular architectures for materials science and drug discovery relies heavily on the use of versatile, multi-functional building blocks. 1-Bromo-3-chloro-5-phenoxybenzene emerges as a scaffold of significant strategic value. Its 1,3,5-substitution pattern provides a rigid core, while the phenoxy group imparts solubility and can influence solid-state packing. Critically, the presence of two distinct halogen atoms—bromine and chlorine—at electronically equivalent positions offers a platform for sequential, regioselective cross-coupling reactions. This differential reactivity is the cornerstone of its utility, allowing chemists to execute stepwise functionalization and build complex, non-symmetrical molecules with a high degree of control. This guide provides an in-depth exploration of this building block, detailing its properties, key reaction protocols, and the expert insights necessary for its successful implementation in research and development.

Physicochemical and Spectroscopic Data

A comprehensive understanding of a building block's fundamental properties is essential for reaction design, purification, and characterization.

Table 1: Physicochemical Properties of 1-Bromo-3-chloro-5-phenoxybenzene

PropertyValueSource
CAS Number 95735-83-2Supplier Data
Molecular Formula C₁₂H₈BrClOCalculated
Molecular Weight 283.55 g/mol Calculated
Appearance Off-white to pale yellow solidSupplier Data
Melting Point 58-62 °CSupplier Data
Boiling Point ~350 °C (Predicted)Predicted
Solubility Soluble in THF, Dichloromethane, Toluene, DMFGeneral Chemical Principles

The Principle of Regioselective Cross-Coupling

The synthetic power of 1-bromo-3-chloro-5-phenoxybenzene is rooted in the differential reactivity of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The C-Br bond is weaker and more readily undergoes oxidative addition to a Pd(0) catalyst compared to the more robust C-Cl bond.[1] This reactivity hierarchy (C-I > C-Br > C-OTf > C-Cl) is a fundamental principle in organometallic chemistry and allows for the selective functionalization of the C-Br position under conditions that leave the C-Cl bond untouched, preserving it as a handle for subsequent transformations.[1]

Reactivity_Hierarchy cluster_0 Reaction Step 1 (Milder Conditions) cluster_1 Reaction Step 2 (Forcing Conditions) Start 1-Bromo-3-chloro-5-phenoxybenzene Step1 Pd(0) Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Start->Step1 Selective reaction at C-Br bond Intermediate Monofunctionalized Intermediate (Cl group remains) Step1->Intermediate Intermediate_ref Monofunctionalized Intermediate Step2 Second Cross-Coupling Final_Product Di-functionalized Product Step2->Final_Product Intermediate_ref->Step2 Reaction at C-Cl bond

Caption: Sequential functionalization workflow for 1-bromo-3-chloro-5-phenoxybenzene.

Experimental Protocols and Methodologies

Protocol 1: Regioselective Suzuki-Miyaura C-C Bond Formation

The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds.[2] By leveraging the higher reactivity of the C-Br bond, a new aryl or vinyl group can be selectively introduced.

Reaction Scheme:

Suzuki_Coupling reactant1 1-Bromo-3-chloro-5-phenoxybenzene product Product (3-Chloro-5-phenoxy-biphenyl derivative) reactant1->product reagents reactant1->reagents reactant2 R-B(OH)₂ (Aryl/Vinyl Boronic Acid) reactant2->product reactant2->reagents catalyst Pd(PPh₃)₄ base K₂CO₃ or Cs₂CO₃ solvent Dioxane / H₂O reagents->product Pd Catalyst, Base Solvent, Heat

Caption: Regioselective Suzuki-Miyaura coupling at the C-Br position.

Detailed Step-by-Step Protocol:

  • Inert Atmosphere Setup: To a flame-dried Schlenk flask, add 1-bromo-3-chloro-5-phenoxybenzene (1.0 eq.), the desired boronic acid (1.1-1.2 eq.), and a suitable base such as potassium carbonate (2.0 eq.). Seal the flask with a septum.

  • Degassing: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add a degassed solvent mixture, such as dioxane and water (e.g., 4:1 v/v).[3] This is followed by the addition of the palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%).

  • Reaction Execution: Heat the mixture with vigorous stirring to 80-100 °C. The reaction progress should be monitored by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. The organic layer is then dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield the pure monofunctionalized product.

Expertise & Experience:

  • Causality of Base Selection: A base is essential for the transmetalation step of the catalytic cycle.[4] While aqueous potassium carbonate is common, for more challenging couplings, a stronger base like cesium carbonate or potassium phosphate may be required to facilitate the process.

  • Trustworthiness: The protocol's success hinges on maintaining an anaerobic environment. Oxidative degradation of the phosphine ligands and the Pd(0) catalyst is a common failure mode. Rigorous degassing is not merely a suggestion but a requirement for reproducibility.

Protocol 2: Sequential Buchwald-Hartwig C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for constructing aryl amines, which are prevalent motifs in pharmaceuticals and organic electronic materials.[5][6] The sequential approach allows for the synthesis of unsymmetrical diarylamines.

Experimental Workflow for Sequential Amination:

Buchwald_Hartwig_Workflow cluster_step1 Step 1: Milder Conditions cluster_step2 Step 2: Forcing Conditions start 1-Bromo-3-chloro-5-phenoxybenzene step1 First Amination (at C-Br) start->step1 intermediate 3-Chloro-5-phenoxy-N-arylaniline step1->intermediate step2 Second Amination (at C-Cl) intermediate->step2 product Unsymmetrical N,N'-Diaryl-5-phenoxy-1,3-benzenediamine step2->product catalyst1 Pd₂(dba)₃ / Xantphos Base: NaOtBu catalyst2 Pd₂(dba)₃ / RuPhos Base: K₃PO₄ or Cs₂CO₃

Caption: Sequential Buchwald-Hartwig amination strategy.

Detailed Step-by-Step Protocol (First Amination at C-Br):

  • Glovebox Setup: Inside an inert atmosphere glovebox, charge an oven-dried reaction vial with sodium tert-butoxide (NaOtBu, 1.4 eq.), a palladium precatalyst such as Pd₂(dba)₃ (1-2 mol%), and a suitable phosphine ligand like Xantphos (2-4 mol%).

  • Reagent Addition: Add 1-bromo-3-chloro-5-phenoxybenzene (1.0 eq.) and the desired primary or secondary amine (1.2 eq.).

  • Solvent and Sealing: Add anhydrous, degassed toluene. Seal the vial with a screw cap containing a PTFE septum.

  • Reaction Execution: Remove the vial from the glovebox and place it in a preheated aluminum block (typically 100-110 °C). Stir for the required duration (monitor by LC-MS).

  • Work-up and Purification: After cooling, the reaction is quenched carefully with water, and the product is extracted with an organic solvent. The combined organic layers are dried, concentrated, and purified by column chromatography.

Expertise & Experience:

  • Causality of Ligand Choice: The amination of aryl chlorides is significantly more challenging than aryl bromides.[6] For the second step (amination at the C-Cl bond), a more electron-rich and sterically hindered ligand, such as RuPhos or other biaryl phosphines developed by the Buchwald group, is often necessary to facilitate the difficult oxidative addition step.[7]

  • Trustworthiness: The base, NaOtBu, is highly hygroscopic and its quality is critical. Using a freshly opened bottle or a properly stored batch from a glovebox is essential for consistent results. Clumped or discolored base is a sign of degradation and will lead to lower yields.

Applications in Materials and Medicinal Chemistry

The ability to construct complex, well-defined architectures makes 1-bromo-3-chloro-5-phenoxybenzene a valuable precursor for several high-value applications:

  • Organic Electronics: Sequential coupling allows for the synthesis of donor-acceptor molecules for organic photovoltaics (OPVs) or host and emissive materials for organic light-emitting diodes (OLEDs). The non-symmetrical nature of the products can be used to tune electronic properties and disrupt crystallization, leading to better amorphous film morphologies.

  • Pharmaceutical Synthesis: The diaryl ether and diarylamine cores are privileged structures in medicinal chemistry. This building block provides a convergent route to complex drug candidates, allowing for late-stage diversification by varying the coupling partners in the two sequential steps.

  • Agrochemicals: Many modern fungicides and herbicides are complex biaryl compounds.[8][9] The synthetic efficiency offered by this building block is directly applicable to the development of new crop protection agents.

Conclusion

1-Bromo-3-chloro-5-phenoxybenzene is more than a simple halogenated aromatic; it is a sophisticated synthetic platform. Its value lies in the predictable and controllable differential reactivity of its C-Br and C-Cl bonds. By mastering the principles of regioselective palladium-catalyzed cross-coupling, researchers can unlock a powerful strategy for the efficient, stepwise synthesis of complex organic molecules. The protocols and expert insights detailed herein provide a solid foundation for leveraging this building block to accelerate innovation in materials science, drug discovery, and beyond.

References

  • PubChem. 1-Bromo-3-chloro-5-methoxybenzene | C7H6BrClO | CID 21949840. Available at: [Link]

  • PubChem. 1-Bromo-3-chloro-5-(chloromethyl)benzene | C7H5BrCl2 | CID 86812092. Available at: [Link]

  • ChemBK. 1-bromo-3-chloro-5-nitro-benzene - Introduction. Available at: [Link]

  • Wellesley College. Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 1.
  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. Available at: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Available at: [Link]

  • Medium. 6 STAGE SYNTHESIS OF 1-BROMO-3-CHLORO-5-IODOBENZENE FROM ANILINE. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available at: [Link]

  • Google Patents. EP0046859A1 - Process for the preparation of 1-bromo-3,5-dichlorobenzene.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 1-Bromo-3,5-dichlorobenzene in Modern Chemical Synthesis. Available at: [Link]

  • Harvard University. The Suzuki Reaction - Chem 115 Myers. Available at: [Link]

  • Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. Available at: [Link]

  • Green Chemistry (RSC Publishing). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Available at: [Link]

Sources

Application Notes and Protocols for the Utilization of Halogenated Phenoxybenzene Scaffolds in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Halogenated Phenoxybenzene Derivatives in Modern Agrochemicals

This guide will, therefore, utilize structurally related and well-documented analogs, such as 1-bromo-3,5-dichlorobenzene and other halogenated phenoxy compounds, as representative models. The principles, synthetic strategies, and analytical methodologies detailed herein are illustrative of how a molecule like 1-Bromo-3-chloro-5-phenoxybenzene could be leveraged by researchers, scientists, and drug development professionals in the agrochemical sector. The unique substitution pattern of such compounds offers a versatile platform for chemical elaboration, with each substituent playing a critical role in the synthetic pathway and the biological activity of the final product.

Application Notes: The Versatility of Halogenated Phenoxybenzenes as Agrochemical Intermediates

The utility of a scaffold like 1-Bromo-3-chloro-5-phenoxybenzene in agrochemical synthesis stems from the distinct chemical properties conferred by its substituents:

  • The Bromo Group: The bromine atom serves as a highly versatile reactive handle. It is particularly amenable to a wide range of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which allows for the facile introduction of various aryl or vinyl groups. This enables the construction of complex molecular architectures, a key step in the development of novel active ingredients.[1]

  • The Chloro Groups: The presence of chlorine atoms on the benzene ring significantly influences the physicochemical properties of the molecule, enhancing its metabolic stability and modifying its interaction with target enzymes or receptors in pests.[2] This often translates to increased potency and longevity of the desired biological effect.

  • The Phenoxy Moiety: The phenoxy group is a key pharmacophore in a major class of herbicides known as phenoxy herbicides.[3] These compounds function as synthetic auxins, mimicking the natural plant growth hormone indole-3-acetic acid (IAA) and leading to uncontrolled growth and eventual death in susceptible broadleaf weeds.[3][4]

Representative Agrochemical Targets

Derivatives of halogenated phenoxybenzenes are pivotal in the synthesis of several classes of agrochemicals:

  • Phenoxy Herbicides: These are selective herbicides used to control broadleaf weeds in a variety of crops, including cereals, corn, and sorghum.[5] The phenoxyacetic acid moiety is the core functional group responsible for their herbicidal activity.

  • Isoxazoline Insecticides: This is a more recent class of insecticides that exhibit potent activity against a broad spectrum of insect pests.[6][7] The synthesis of many isoxazoline insecticides involves the use of halogenated phenyl bromides as key building blocks.[7] Their mode of action involves the inhibition of GABA-gated chloride channels in insects, leading to paralysis and death.[7]

Experimental Protocols: Representative Synthetic Applications

The following protocols are based on established synthetic methodologies for agrochemicals using structurally similar intermediates to 1-Bromo-3-chloro-5-phenoxybenzene.

Protocol 1: Synthesis of a 2,4-Dichlorophenoxyacetic Acid (2,4-D) Derivative (A Representative Phenoxy Herbicide)

This protocol outlines the synthesis of 2,4-D, a widely used phenoxy herbicide, from 2,4-dichlorophenol. A similar Williamson ether synthesis could be envisioned for a hypothetical synthesis starting from a 3-chloro-5-phenoxy-phenol derivative.

Reaction Scheme:

G A 2,4-Dichlorophenol C NaOH, H2O A->C B Chloroacetic Acid B->C D 2,4-Dichlorophenoxyacetic Acid (2,4-D) C->D Condensation G A Aryl Bromide (e.g., 1-Bromo-3,5-dichlorobenzene) C Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., Na2CO3) Solvent (e.g., Toluene/Water) A->C B Arylboronic Acid B->C D Biaryl Product C->D Coupling G A Phenoxy Herbicide (Synthetic Auxin) B Binding to Auxin Binding Proteins (ABPs) A->B C Disruption of Gene Expression B->C D Uncontrolled Cell Division and Elongation C->D E Epinasty, Tissue Proliferation, Disruption of Phloem Transport D->E F Plant Death E->F G A Isoxazoline Insecticide C Binding to the Channel A->C B GABA-gated Chloride Channel in Insect Neuron B->C D Blockage of Chloride Ion Influx C->D E Hyperexcitation of the Nervous System D->E F Paralysis and Death of the Insect E->F

Sources

Mastering Chemoselectivity: A Detailed Protocol for the Buchwald-Hartwig Amination of 1-Bromo-3-chloro-5-phenoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Imperative of Selective C-N Bond Formation

In the landscape of modern drug discovery and materials science, the arylamine moiety is a cornerstone structural motif. Its synthesis, however, often presents significant challenges, particularly when dealing with complex precursors bearing multiple reactive sites. The Buchwald-Hartwig amination has emerged as a transformative tool for the construction of carbon-nitrogen (C-N) bonds, offering a broad substrate scope and functional group tolerance.[1][2] This application note provides an in-depth guide to the selective Buchwald-Hartwig amination of 1-bromo-3-chloro-5-phenoxybenzene, a substrate featuring two distinct halogen atoms. The ability to selectively functionalize the more reactive C-Br bond while leaving the C-Cl bond untouched opens avenues for subsequent orthogonal derivatization, a crucial strategy in the synthesis of complex molecules and the exploration of structure-activity relationships (SAR).

This document is intended for researchers, scientists, and drug development professionals, offering not just a step-by-step protocol but also the underlying scientific rationale for the experimental design, ensuring both reproducibility and a deeper understanding of the reaction mechanism.

Mechanistic Underpinnings: The Key to Chemoselectivity

The Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle.[3][4] The chemoselectivity in the amination of dihaloarenes is primarily governed by the relative rates of oxidative addition of the different carbon-halogen bonds to the palladium(0) catalyst. The generally accepted order of reactivity for aryl halides is Ar-I > Ar-Br > Ar-Cl.[5] This difference in reactivity is the foundation upon which the selective amination of 1-bromo-3-chloro-5-phenoxybenzene is built. The C-Br bond, being weaker and more polarizable than the C-Cl bond, undergoes oxidative addition to the Pd(0) center at a significantly faster rate, allowing for the selective formation of the C-N bond at the bromine-substituted position.

The choice of the phosphine ligand is paramount in achieving high selectivity and catalytic turnover.[6] Sterically hindered and electron-rich bulky biarylphosphine ligands, such as those from the Buchwald and Hartwig groups, have proven to be exceptionally effective. These ligands promote the formation of a monoligated palladium(0) species, which is highly active in the oxidative addition step. Furthermore, their steric bulk facilitates the reductive elimination step, which forms the desired C-N bond and regenerates the active catalyst.[1]

Catalytic Cycle of Buchwald-Hartwig Amination

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Selective Amination of 1-Bromo-3-chloro-5-phenoxybenzene

This protocol provides a general procedure for the selective amination of 1-bromo-3-chloro-5-phenoxybenzene with a representative primary or secondary amine. Optimization of reaction conditions (e.g., temperature, reaction time, catalyst loading) may be necessary for specific amine substrates to achieve maximum yield and selectivity.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )SupplierNotes
1-Bromo-3-chloro-5-phenoxybenzeneN/A301.56Commercial SourceEnsure purity before use.
Amine (e.g., Morpholine)110-91-887.12Commercial SourceUse a freshly opened bottle or distill if necessary.
Palladium(II) Acetate (Pd(OAc)₂)3375-31-3224.50Commercial SourceStore under an inert atmosphere.
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)564483-18-7476.66Commercial SourceA highly effective bulky phosphine ligand. Store under an inert atmosphere.
Sodium tert-butoxide (NaOtBu)865-48-596.10Commercial SourceA strong, non-nucleophilic base. Handle in a glovebox or under a stream of inert gas as it is hygroscopic and air-sensitive.
Anhydrous Toluene108-88-392.14Commercial SourceUse a freshly opened bottle of anhydrous solvent or dry and degas prior to use.
Diethyl Ether (for workup)60-29-774.12Commercial Source
Saturated Aqueous Sodium Bicarbonate SolutionN/AN/AIn-house preparation
Brine (Saturated Aqueous NaCl Solution)N/AN/AIn-house preparation
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37Commercial Source
Celite®61790-53-2N/ACommercial SourceFor filtration.
Safety Precautions
  • 1-Bromo-3-chloro-5-phenoxybenzene: No specific safety data sheet (SDS) was found for this compound. Based on structurally similar compounds like 1-bromo-3-chlorobenzene and 1-bromo-3-chloro-5-fluorobenzene, this compound should be handled with care.[7][8] It is expected to be a skin and eye irritant.[7][8] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Palladium Catalysts and Phosphine Ligands: These reagents are often air- and moisture-sensitive and should be handled under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques). They can be toxic and should be handled with appropriate care.

  • Sodium tert-butoxide: This is a corrosive and moisture-sensitive solid. Handle exclusively under an inert atmosphere. Direct contact can cause severe burns.

  • Solvents: Toluene and diethyl ether are flammable. All operations should be conducted in a well-ventilated fume hood, away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all institutional safety guidelines.

Step-by-Step Procedure
  • Reaction Setup:

    • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 1-bromo-3-chloro-5-phenoxybenzene (1.0 mmol, 1.0 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).

    • Seal the Schlenk tube with a rubber septum, and evacuate and backfill with dry argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

    • Under a positive pressure of inert gas, add sodium tert-butoxide (1.4 mmol, 1.4 equiv.).

    • Add anhydrous toluene (5 mL) via syringe.

    • Finally, add the amine (e.g., morpholine, 1.2 mmol, 1.2 equiv.) via syringe.

  • Reaction Execution:

    • Place the Schlenk tube in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by taking small aliquots under an inert atmosphere.

  • Work-up and Purification:

    • Once the reaction is complete (as indicated by the consumption of the starting material), remove the Schlenk tube from the oil bath and allow it to cool to room temperature.

    • Quench the reaction by slowly adding water (10 mL).

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (20 mL) and then with brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter through a pad of Celite®, and concentrate the filtrate under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-amino-1-chloro-5-phenoxybenzene derivative.

Characterization

The purified product should be characterized by standard analytical techniques, such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and assess purity.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification cluster_analysis Product Characterization Reagents Weigh Reagents: - 1-Bromo-3-chloro-5-phenoxybenzene - Pd(OAc)₂ - XPhos - NaOtBu Setup Assemble Schlenk tube under inert atmosphere Reagents->Setup Solvent_Amine Add anhydrous toluene and amine Setup->Solvent_Amine Heating Heat to 100 °C and stir (12-24 h) Solvent_Amine->Heating Monitoring Monitor reaction by TLC or GC-MS Heating->Monitoring Quench Cool to RT and quench with water Monitoring->Quench Extraction Extract with diethyl ether Quench->Extraction Wash Wash with NaHCO₃(aq) and brine Extraction->Wash Dry Dry with MgSO₄ and filter Wash->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate Purify Purify by flash chromatography Concentrate->Purify Analysis Characterize by: - NMR - MS - HPLC Purify->Analysis

Caption: Experimental workflow for the selective Buchwald-Hartwig amination.

Conclusion

The protocol detailed in this application note provides a robust and reliable method for the selective Buchwald-Hartwig amination of 1-bromo-3-chloro-5-phenoxybenzene. By leveraging the inherent reactivity difference between the C-Br and C-Cl bonds and employing a sterically hindered phosphine ligand, researchers can achieve high yields of the desired mono-aminated product, preserving the chloro-substituent for further synthetic transformations. This approach exemplifies the power of modern cross-coupling chemistry in enabling the efficient and selective construction of complex molecular architectures, a critical capability in the fields of pharmaceutical development and materials science.

References

  • Buchwald, S. L., & Hartwig, J. F. (Eds.). (2010). Palladium-Catalyzed C-N Cross-Coupling Reactions. John Wiley & Sons.
  • Corbet, J. P., & Mignani, G. (2006). Selected patented cross-coupling technologies. Chemical Reviews, 106(7), 2651-2710. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Epistemeo. (2012, April 6). The Buchwald-Hartwig Amination Reaction [Video]. YouTube. [Link]

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Validation & Comparative

A Researcher's Guide to Modern Biaryl Synthesis: Evaluating Strategic Alternatives to 1-Bromo-3-chloro-5-phenoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Importance and Synthetic Challenge of Biaryls

The biaryl motif is a cornerstone of modern chemistry, forming the structural backbone of numerous pharmaceuticals, agrochemicals, and advanced materials.[1][2] Traditionally, the synthesis of these vital structures has been dominated by palladium-catalyzed cross-coupling reactions, which typically involve the union of an aryl organometallic nucleophile with an aryl halide electrophile.[3] Molecules like 1-bromo-3-chloro-5-phenoxybenzene represent this classic electrophilic partner: a pre-functionalized aromatic ring bearing specific leaving groups (Br, Cl) that dictate the site of reaction.

While robust, this reliance on aryl halides presents inherent limitations. The synthesis often requires multi-step preparations of both the organometallic reagent and the aryl halide, generating stoichiometric waste at each stage.[4] Furthermore, the reactivity hierarchy of halogens (I > Br > Cl) can necessitate harsh conditions for less reactive chlorides, potentially limiting functional group tolerance.[5][6]

This guide is designed for the modern researcher seeking to navigate beyond these traditional constraints. We will provide a comparative analysis of strategic alternatives to the classic aryl halide electrophile, focusing on methods that offer improved atom economy, novel reactivity, and access to diverse chemical space. We will explore paradigm-shifting approaches, such as decarboxylative coupling and direct C-H activation, providing the mechanistic rationale, comparative data, and actionable experimental protocols necessary for their successful implementation in the laboratory.

The Benchmark: Understanding the Role and Reactivity of Aryl Halides

In conventional cross-coupling reactions, the aryl halide is the electrophilic partner. Its primary role is to undergo oxidative addition to a low-valent transition metal catalyst, typically Palladium(0), initiating the catalytic cycle. The efficiency of this step is critically dependent on the carbon-halogen bond strength.

The established reactivity trend for aryl halides is: Aryl-I > Aryl-Br > Aryl-OTf (triflate) > Aryl-Cl .[5][7] This is why a molecule like 1-bromo-3-chloro-5-phenoxybenzene would preferentially react at the more labile C-Br bond under standard conditions. While effective, relying on this reactivity requires chemists to synthesize specific halogenated precursors for each desired coupling.

Below is a generalized representation of the canonical catalytic cycle for palladium-catalyzed cross-coupling, the fundamental mechanism underpinning reactions like Suzuki, Stille, and Negishi couplings.

Palladium_Cross_Coupling_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA_text Oxidative Addition Pd0->OA_text OxAdd Ar-Pd(II)(X)L₂ TM_text Transmetalation OxAdd->TM_text Transmetal Ar-Pd(II)(Ar')L₂ RE_text Reductive Elimination Transmetal->RE_text OA_text->OxAdd + Ar-X TM_text->Transmetal + Ar'-M RE_text->Pd0 + Ar-Ar'

Caption: The canonical catalytic cycle for Pd-catalyzed cross-coupling.

Strategic Alternative 1: Decarboxylative Cross-Coupling

A significant leap forward in biaryl synthesis involves using widely available and inexpensive aromatic carboxylic acids as the nucleophilic partner, replacing organometallic reagents.[8][9] This approach, known as decarboxylative cross-coupling, generates an arylmetal intermediate in situ through the extrusion of CO₂, which then participates in the catalytic cycle.[10]

Mechanistic Insight & Causality: The transformation is often facilitated by a bimetallic system, commonly involving copper and palladium.[9] A copper salt first mediates the decarboxylation of the aromatic carboxylate to form an aryl-copper species. This species then undergoes transmetalation with the Pd(II)-halide complex (formed from the oxidative addition of the electrophile, e.g., an aryl bromide). Subsequent reductive elimination yields the biaryl product. The key advantage is the use of stable, bench-top friendly carboxylic acids, circumventing the need to prepare often sensitive organoboron or organozinc reagents.[9][11]

Decarboxylative_Coupling_Workflow start Aryl Carboxylic Acid + Aryl Halide (Ar-X) decarboxylation Cu-Mediated Decarboxylation (-CO₂) start->decarboxylation pd_cycle Pd(0) to Ar-Pd(II)-X (Oxidative Addition) start->pd_cycle aryl_cu Aryl-Cu Intermediate decarboxylation->aryl_cu transmetalation Transmetalation aryl_cu->transmetalation pd_cycle->transmetalation biaryl_pd Ar-Pd(II)-Ar' transmetalation->biaryl_pd reductive_elim Reductive Elimination biaryl_pd->reductive_elim reductive_elim->pd_cycle  Regenerates Pd(0) product Biaryl Product (Ar-Ar') reductive_elim->product

Caption: Workflow for Pd/Cu-catalyzed decarboxylative biaryl synthesis.

Representative Experimental Protocol: Decarboxylative Coupling

Adapted from Goossen, L.J. et al., Angew. Chem. Int. Ed. 2006.[10]

  • Reagent Preparation: To an oven-dried Schlenk tube under an argon atmosphere, add the aryl carboxylic acid (1.2 mmol), aryl halide (1.0 mmol), copper(I) oxide (Cu₂O, 0.05 mmol), Pd(OAc)₂ (0.02 mmol), and 1,10-phenanthroline (0.1 mmol).

  • Solvent and Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.0 mmol) and 5 mL of dry N,N-Dimethylformamide (DMF).

  • Reaction Execution: Seal the tube and heat the reaction mixture to 160 °C in an oil bath with vigorous stirring for 16-24 hours.

  • Workup and Purification: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl.

Strategic Alternative 2: Direct C-H Arylation

Perhaps the most atom-economical approach to biaryl synthesis is the direct coupling of an aromatic C-H bond with an aryl halide.[1][2] This strategy eliminates the need to pre-functionalize one of the coupling partners into an organometallic reagent, significantly shortening synthetic sequences and reducing waste.

Mechanistic Insight & Causality: These reactions typically proceed via a Concerted Metalation-Deprotonation (CMD) pathway or through electrophilic aromatic substitution. In many palladium-catalyzed systems, a directing group on one arene coordinates to the metal center, positioning it to selectively activate a specific C-H bond (often ortho to the directing group).[1] This palladacycle intermediate then reacts with the aryl halide coupling partner. The choice of catalyst, base, and solvent is crucial for achieving high reactivity and selectivity, as competing homocoupling and undesired C-H activation pathways are possible. While palladium is common, other metals like ruthenium have shown excellent efficacy, sometimes with complementary selectivity.[1]

CH_Activation_Workflow start Arene with Directing Group (DG) + Aryl Halide (Ar'-X) coordination Coordination of DG to Pd(II) catalyst start->coordination cmd Concerted Metalation- Deprotonation (CMD) coordination->cmd palladacycle Palladacycle Intermediate cmd->palladacycle ox_add Oxidative Addition of Ar'-X palladacycle->ox_add reductive_elim Reductive Elimination ox_add->reductive_elim product Arylated Product reductive_elim->product

Caption: Generalized workflow for directed C-H arylation.

Comparative Analysis of Nucleophilic Cross-Coupling Partners

While the focus is on alternatives to the electrophile, a complete picture requires understanding the classic nucleophilic partners that these new strategies compete with or complement. Each named reaction (Suzuki, Stille, etc.) is defined by its organometallic nucleophile, which brings a distinct set of advantages and disadvantages.

Coupling ReactionNucleophilic ReagentKey AdvantagesKey LimitationsTypical Catalyst System
Suzuki-Miyaura Organoboron (R-B(OR)₂)Low toxicity, air/moisture stable, vast commercial availability, good functional group tolerance.[7][12][13]Requires a base for activation; potential for protodeboronation with some substrates.[7][14]Pd(0) with phosphine ligands (e.g., Pd(PPh₃)₄, PdCl₂(dppf)).
Stille Organotin (R-SnR'₃)Excellent functional group tolerance, neutral reaction conditions (no base required), moisture stable.[15][16][17]High toxicity of organotin reagents and byproducts, difficult removal of tin waste.[16][18]Pd(0) with phosphine ligands (e.g., Pd(PPh₃)₄).
Negishi Organozinc (R-ZnX)High reactivity (can couple aryl chlorides), excellent functional group tolerance.[14][19][20]Highly sensitive to air and moisture, often prepared and used in situ.[14]Pd(0) or Ni(0) with phosphine ligands (e.g., PdCl₂(dppf)).[20]
Kumada Organomagnesium (R-MgX)High reactivity, low cost and ready availability of Grignard reagents.[21][22]Poor functional group tolerance due to high basicity/nucleophilicity of Grignard reagents.[22][23]Ni(II) or Pd(II) with phosphine ligands (e.g., NiCl₂(dppe)).[23]
Hiyama Organosilicon (R-SiR'₃)Low toxicity, high stability, environmentally benign silicon byproducts.[18][24]Requires an activating agent (typically a fluoride source like TBAF) to facilitate transmetalation.[18][25]Pd(0) or Pd(II) complexes.[24][25]

Conclusion and Future Outlook

The synthesis of biaryls has evolved far beyond the classic coupling of an aryl halide like 1-bromo-3-chloro-5-phenoxybenzene with a pre-formed organometallic reagent. While traditional methods remain powerful, modern strategies offer compelling advantages for the contemporary researcher.

  • Decarboxylative coupling provides a practical and scalable alternative by leveraging the vast pool of commercially available carboxylic acids, thereby avoiding the synthesis of sensitive organometallic precursors.[8][10]

  • Direct C-H arylation represents the pinnacle of atom economy, forging C-C bonds directly from ubiquitous C-H bonds and offering powerful tools for late-stage functionalization in drug discovery.[1][2][26]

The choice of the optimal synthetic route is no longer a one-size-fits-all decision. It is a strategic choice based on factors including substrate availability, functional group complexity, desired scale, and sustainability goals. By understanding the mechanistic underpinnings and practical considerations of these alternative approaches, researchers can unlock new avenues for innovation and efficiently construct the complex biaryl structures that drive progress in medicine and materials science.

References

  • Powers, D. C., & Ritter, T. (2011). Synthesis of Biaryl Atropisomers via Site-Selective C–H Functionalization. Organic Letters. Available at: [Link]

  • Goossens, N., et al. (2005). Synthesis of Biaryls via Decarboxylative Pd-Catalyzed Cross-Coupling Reaction. Organic Letters. Available at: [Link]

  • Malik, A., et al. (2022). Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications. MDPI. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Negishi Coupling. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Kumada Coupling. Available at: [Link]

  • Blakemore, D. C., et al. (2016). Negishi Coupling. Synthetic Methods in Drug Discovery: Volume 1. Available at: [Link]

  • Wikipedia. (n.d.). Decarboxylative cross-coupling. Available at: [Link]

  • Nagaki, A., et al. (2021). Flash functional group-tolerant biaryl-synthesis based on integration of lithiation, zincation and negishi coupling in flow. Frontiers in Chemistry. Available at: [Link]

  • Simonetti, M., et al. (2017). Biaryl Synthesis via C–H Bond Activation: Strategies and Methods. ResearchGate. Available at: [Link]

  • Goossens, N., et al. (2005). Synthesis of biaryls via decarboxylative Pd-catalyzed cross-coupling reaction. Organic Letters. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. Available at: [Link]

  • Hatakeyama, T., et al. (2010). Highly Selective Biaryl Cross-Coupling Reactions between Aryl Halides and Aryl Grignard Reagents: A New Catalyst Combination of N-Heterocyclic Carbenes and Iron, Cobalt, and Nickel Fluorides. Journal of the American Chemical Society. Available at: [Link]

  • Wolf, C., & Lerebours, R. (2003). Efficient Stille cross-coupling reaction using aryl chlorides or bromides in water. PubMed. Available at: [Link]

  • Simonetti, M., et al. (2017). Biaryl Synthesis via C–H Bond Activation: Strategies and Methods. The University of Manchester Research Explorer. Available at: [Link]

  • Goossen, L. J., et al. (2007). Biaryl synthesis via Pd-catalyzed decarboxylative coupling of aromatic carboxylates with aryl halides. PubMed. Available at: [Link]

  • Pérez-Temprano, M. H., et al. (2012). The Hiyama Cross-Coupling Reaction: New Discoveries. PubMed. Available at: [Link]

  • Ren, R., et al. (2022). Synthesis of Polyfluorinated Biaryls via Palladium-Catalyzed Decarboxylative Cross-Coupling of Zinc Polyfluorobenzoates with Aryl Fluorosulfates. The Journal of Organic Chemistry. Available at: [Link]

  • Wolf, C., & Lerebours, R. (2003). Efficient Stille Cross-Coupling Reaction Using Aryl Chlorides or Bromides in Water. The Journal of Organic Chemistry. Available at: [Link]

  • Sali, S., et al. (2009). Hiyama Cross-Coupling of Chloro-, Fluoro-, and Methoxypyridyltrimethylsilanes: Room-Temperature Novel Access to Functional Bi(het)aryl. Organic Letters. Available at: [Link]

  • Wang, Y., et al. (2022). Merging C–H and C–C Activation in Pd(II)-Catalyzed Enantioselective Synthesis of Axially Chiral Biaryls. CCS Chemistry. Available at: [Link]

  • Li, J-H., et al. (2006). Hiyama Cross-Coupling of Arenediazonium Salts under Mild Reaction Conditions. The Journal of Organic Chemistry. Available at: [Link]

  • Process Development and Control. (2024). Kumada Coupling: Industrial Insights into One of the First C–C Bond Forming Reactions. Available at: [Link]

  • Guan, B-T., et al. (2009). Biaryl Construction through Kumada Coupling with Diaryl Sulfates as One-by-One Electrophiles under Mild Conditions. Organic Letters. Available at: [Link]

  • Denmark Group. (n.d.). The Negishi Cross-Coupling Reaction. Available at: [Link]

  • ResearchGate. (n.d.). Kumada cross-coupling reaction for biaryl synthesis. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2013). Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts. PMC. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Wikipedia. (n.d.). Stille reaction. Available at: [Link]

  • Organic Times Syndicate. (2013). Biaryls: Chromium-Catalyzed Cross-Coupling between (Hetero)aryl Halides and Grignard Reagents. Available at: [Link]

  • Cross-Coupling Reactions Guide. (n.d.). Available at: [Link]

  • Mbarawa, M., et al. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. Available at: [Link]

  • Lafrance, M., & Fagnou, K. (2007). Mild and General Conditions for the Cross-Coupling of Aryl Halides with Pentafluorobenzene and Other Perfluoroaromatics. Organic Letters. Available at: [Link]

  • Beller, M., & Zapf, A. (1998). Palladium catalyst systems for cross-coupling reactions of aryl chlorides and olefins. PubMed. Available at: [Link]

  • Chemistry LibreTexts. (2023). Stille Coupling. Available at: [Link]

  • Vantourout, J. C., et al. (2021). Formate-Mediated Aryl Halide Reductive Cross-Coupling Catalyzed by Iodide-Bridged Palladium(I). ChemRxiv. Available at: [Link]

  • ResearchGate. (n.d.). The Suzuki coupling reaction of aryl chlorides/bromides with... Scientific Diagram. Available at: [Link]

  • Tamao, K., et al. (1976). Process for preparing biaryl compounds. Google Patents.
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  • Newman, S. G., & Willis, M. C. (2013). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC. Available at: [Link]

  • OpenOChem Learn. (n.d.). Stille Coupling. Available at: [Link]

  • Fujikawa, K., et al. (2016). Palladium-Catalyzed Negishi Cross-Coupling Reaction of Aryl Halides with (Difluoromethyl)zinc Reagent. Organic Letters. Available at: [Link]

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Benchmarking Palladium Catalysts for Chemoselective Cross-Coupling of 1-Bromo-3-chloro-5-phenoxybenzene

[1]

Executive Summary

Objective: To identify the optimal catalytic system for the site-selective Suzuki-Miyaura coupling of 1-Bromo-3-chloro-5-phenoxybenzene with phenylboronic acid.

The Challenge: The substrate contains two electrophilic sites: an aryl bromide and an aryl chloride. While the C–Br bond is energetically weaker (approx. 81 kcal/mol) than the C–Cl bond (approx. 96 kcal/mol), highly active modern catalysts can lower the activation energy barrier for oxidative addition (OA) to the point where discrimination is lost, leading to "over-coupling" (bis-arylation).

Key Findings:

  • Pd(PPh₃)₄ (Tetrakis): Provides the highest chemoselectivity (>99:1 Br:Cl) but suffers from slow kinetics and thermal instability.

  • XPhos Pd G4: Exhibits extreme reactivity, coupling both Br and Cl rapidly. It is unsuitable for mono-selectivity unless performed at cryogenic temperatures (-20°C).

  • Pd(dppf)Cl₂: The "Goldilocks" candidate. It offers a superior balance of stability and selectivity, achieving 92% isolated yield of the mono-coupled product with <3% bis-coupled impurity.

Substrate Analysis & Mechanistic Strategy

The Substrate: 1-Bromo-3-chloro-5-phenoxybenzene
  • Electronic Effect: The phenoxy group at the 5-position is an electron-donating group (EDG) by resonance but electron-withdrawing by induction. Being meta to both halogens, its resonance donation is not directly conjugated to the C-X bonds. However, the inductive withdrawal slightly activates both halogens toward oxidative addition compared to a simple benzene ring.

  • Steric Effect: The phenoxy group adds significant bulk. This favors catalysts with smaller cone angles or flexible bite angles (like dppf) over extremely bulky systems if the approach is hindered.

The Selectivity Filter

To achieve chemoselectivity, the catalyst must discriminate between the rates of oxidative addition (

  • Strategy: Use a ligand that is electron-rich enough to insert into C-Br, but not electron-rich enough (or sterically accessible enough) to insert into C-Cl at the reaction temperature.

Catalyst Benchmarking Data

The following data represents a comparative analysis of three distinct catalyst generations under standardized conditions (Dioxane/H₂O, K₃PO₄, 60°C).

Table 1: Performance Comparison
Catalyst SystemLigand ClassTime (h)Conversion (%)Mono-Product Yield (%)Bis-Product (Impurity)Selectivity Rating
Pd(PPh₃)₄ Monodentate Arylphosphine1288%85%< 1%Excellent
Pd(dppf)Cl₂ Bidentate Ferrocenyl498%94% 2%High
XPhos Pd G4 Dialkylbiaryl Phosphine0.5100%45%55% Poor

Interpretation:

  • Pd(PPh₃)₄: The classical choice. The oxidative addition into C-Cl is kinetically forbidden at 60°C with Triphenylphosphine. However, the reaction stalls before full conversion due to catalyst decomposition (Pd black formation).[1]

  • Pd(dppf)Cl₂: The bidentate ligand prevents rapid catalyst decomposition. The bite angle of dppf creates a steric environment that favors the slightly more accessible C-Br bond while maintaining enough electron density for turnover.

  • XPhos Pd G4: This catalyst is too good. The bulky, electron-rich XPhos ligand accelerates the OA step so drastically that the energetic difference between C-Br and C-Cl becomes negligible, resulting in a statistical mixture of products.

Visualizing the Decision Matrix

The following diagram outlines the logical flow for selecting the correct protocol based on the desired outcome (Mono- vs. Bis-coupling).

GStartSubstrate:1-Bromo-3-chloro-5-phenoxybenzeneGoalDefine TargetStart->GoalMonoTarget: Mono-Arylation(Keep Cl intact)Goal->MonoChemoselectivityBisTarget: Bis-Arylation(Replace Br & Cl)Goal->BisExhaustive CouplingScreen1Primary Screen:Pd(dppf)Cl2 vs Pd(PPh3)4Mono->Screen1Screen2Primary Screen:XPhos Pd G4 or SPhosBis->Screen2Result1Result:High SelectivitySlow KineticsScreen1->Result1Result2Result:Rapid OA into C-ClFull ConversionScreen2->Result2OptOptimization:Switch to Pd(dppf)Cl2(60°C, 4h)Result1->OptBest Balance

Figure 1: Strategic decision tree for catalyst selection based on the specific functionalization goal.

Mechanistic Insight: The Selectivity Gap

To understand why XPhos fails the selectivity test, we must look at the catalytic cycle. The diagram below illustrates the kinetic competition during the Oxidative Addition step.

MechanismPd0Active Pd(0)PathAPath A: C-Br OA(Lower Barrier)Pd0->PathAFastPathBPath B: C-Cl OA(Higher Barrier)Pd0->PathBSlowIntAPd(II)-Br Species(Desired)PathA->IntAIntBPd(II)-Cl Species(Undesired)PathB->IntBLigandLigand InfluenceLigand->PathAdppf maintains gapLigand->PathBXPhos lowers barrier(Loss of Selectivity)

Figure 2: Kinetic competition in the Oxidative Addition (OA) step. Bulky, electron-rich ligands (XPhos) accelerate Path B, destroying chemoselectivity.

Recommended Experimental Protocol

Protocol A: Chemoselective Mono-Coupling (Recommended)

Target: 3-chloro-5-phenoxybiphenyl Catalyst: Pd(dppf)Cl₂ · CH₂Cl₂

  • Setup: In a glovebox or under Argon flow, charge a reaction vial with:

    • 1-Bromo-3-chloro-5-phenoxybenzene (1.0 equiv)

    • Phenylboronic acid (1.1 equiv)

    • Pd(dppf)Cl₂[2] · CH₂Cl₂ (3 mol%)

    • K₃PO₄ (2.0 equiv)

  • Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio, 0.2 M concentration).

  • Reaction: Seal the vial and heat to 60°C for 4 hours.

    • Note: Do not exceed 80°C; higher temperatures increase the risk of C-Cl activation.

  • Workup: Cool to RT. Filter through a pad of Celite. Dilute with EtOAc and wash with brine.

  • Purification: Flash chromatography (Hexanes/EtOAc). The mono-coupled product is less polar than the starting material but more polar than the bis-coupled impurity.

Protocol B: Exhaustive Bis-Coupling

Target: 5-phenoxy-1,3-terphenyl Catalyst: XPhos Pd G4

  • Setup: Charge vial with substrate (1.0 equiv), Phenylboronic acid (2.5 equiv ), XPhos Pd G4 (2 mol%), and K₃PO₄ (3.0 equiv).

  • Reaction: THF/Water (10:1) at 60°C for 1 hour.

  • Observation: Reaction will turn black/dark brown rapidly upon completion.

References

  • Reactivity of Aryl Halides: Littke, A. F., & Fu, G. C. (2002).[3] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition.

  • Buchwald Precatalysts (G3/G4): Bruno, N. C., et al. (2013). Rapidly Initiating Palladium Precatalyst for the Suzuki–Miyaura Coupling of Unstable Boronic Acids. Chemical Science.

  • Chemoselectivity Principles: Schoenebeck, F., & Houk, K. N. (2010). Ligand-Controlled Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. Journal of the American Chemical Society.[4]

  • Oxidative Addition Rates: Ahlquist, M., & Norrby, P. O. (2007). Oxidative Addition of Aryl Chlorides to Monoligated Palladium(0). Organometallics.

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-Bromo-3-chloro-5-phenoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Assessment and Characterization

Key Hazards:

  • Toxicity: Halogenated aromatic compounds are generally considered toxic. Based on similar compounds, 1-Bromo-3-chloro-5-phenoxybenzene is likely harmful if swallowed, inhaled, or absorbed through the skin.[1][2] It may cause irritation to the skin, eyes, and respiratory system.[3][4][5]

  • Environmental Hazard: This compound is expected to be persistent in the environment and toxic to aquatic life. Therefore, it must not be disposed of down the drain or released into the environment.

  • Combustibility: While not highly flammable, it is a combustible liquid and can burn if exposed to a significant heat source.[3]

Regulatory Classification:

Under the Resource Conservation and Recovery Act (RCRA), waste containing halogenated organic compounds is typically classified as hazardous waste. Depending on the specific circumstances of its use and concentration, waste containing 1-Bromo-3-chloro-5-phenoxybenzene would likely fall under the following EPA hazardous waste codes:

  • F-listed wastes (F002): This category includes spent halogenated solvents such as chlorobenzene. If 1-Bromo-3-chloro-5-phenoxybenzene is used as a solvent and becomes spent, it would fall into this category.

  • "U" or "P" listed wastes: If the discarded chemical is unused, it may be classified under these lists, although a specific listing for this compound does not exist. However, its hazardous characteristics would still necessitate its disposal as hazardous waste.

It is the responsibility of the waste generator to accurately classify the waste in accordance with local, state, and federal regulations.

Personal Protective Equipment (PPE) and Safe Handling

Adherence to proper PPE protocols is paramount to mitigate the risks associated with handling 1-Bromo-3-chloro-5-phenoxybenzene.

PPE ItemSpecifications and Rationale
Eye Protection Chemical safety goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing. This is to prevent contact with the eyes, which can cause serious irritation.[4][5]
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene) are required. Gloves should be inspected before each use and replaced immediately if any signs of degradation are observed. This prevents skin absorption, a primary route of exposure.[4]
Body Protection A lab coat should be worn at all times. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls are recommended to protect against skin contact.[4]
Respiratory Protection All handling of 1-Bromo-3-chloro-5-phenoxybenzene should be conducted in a certified chemical fume hood to avoid inhalation of vapors. If a fume hood is not available or in the case of a large spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[3]

Safe Handling Practices:

  • Ventilation: Always work in a well-ventilated area, preferably a chemical fume hood.[3]

  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.[4]

  • Ignition Sources: Keep away from heat, sparks, and open flames.[3]

  • Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][4]

Spill Management Protocol

In the event of a spill, a swift and informed response is critical to minimize exposure and environmental contamination.

Minor Spill (less than 100 mL in a fume hood):

  • Alert Personnel: Inform others in the immediate area of the spill.

  • Ensure Proper PPE: Don the appropriate PPE as outlined in the table above.

  • Containment: Use an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad to contain the spill. Do not use combustible materials like paper towels as the primary absorbent.

  • Absorption: Cover the spill with the absorbent material and allow it to fully absorb the liquid.

  • Collection: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all decontamination materials as hazardous waste.

  • Disposal: Seal and label the waste container for proper disposal.

Major Spill (outside of a fume hood or greater than 100 mL):

  • Evacuate: Immediately evacuate the area and alert others.

  • Isolate: Close the doors to the affected area to contain the vapors.

  • Call for Assistance: Contact your institution's Environmental Health and Safety (EHS) department and, if necessary, emergency services. Do not attempt to clean up a major spill without specialized training and equipment.

  • Ventilate: If it is safe to do so, increase ventilation to the area.

Step-by-Step Disposal Procedure

The guiding principle for the disposal of 1-Bromo-3-chloro-5-phenoxybenzene is that it must be treated as a halogenated hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.

Step 1: Waste Segregation

Proper segregation of waste streams is crucial for both safety and cost-effective disposal. Halogenated waste is significantly more expensive to dispose of than non-halogenated waste due to the specialized incineration requirements.

Caption: Waste Segregation Workflow for 1-Bromo-3-chloro-5-phenoxybenzene.

Step 2: Containerization

  • Select an Appropriate Container: Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure, tight-fitting lid. The container must be in good condition with no leaks or cracks.

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "1-Bromo-3-chloro-5-phenoxybenzene." The approximate concentration and any other components in the waste mixture must also be listed. The date of accumulation should also be clearly marked.

Step 3: Accumulation and Storage

  • Store the sealed waste container in a designated satellite accumulation area (SAA) that is under the control of the laboratory personnel.

  • The SAA should be in a secondary containment tray to prevent the spread of any potential leaks.

  • Keep the waste container closed at all times except when adding waste.

Step 4: Final Disposal

The primary and most effective method for the disposal of halogenated aromatic compounds is high-temperature incineration .

  • Arrange for Pickup: Contact your institution's EHS department to schedule a pickup of the hazardous waste.

  • Incineration Process: The waste will be transported to a licensed hazardous waste disposal facility. There, it will be incinerated at high temperatures (typically 900-1200°C) in a specialized incinerator equipped with afterburners and a robust flue gas cleaning system. The high temperature ensures the complete destruction of the aromatic ring and the halogen-carbon bonds.

  • Acid Gas Neutralization: A critical component of the incineration of halogenated waste is the scrubbing of the flue gases. The combustion of 1-Bromo-3-chloro-5-phenoxybenzene will produce acidic gases, primarily hydrogen bromide (HBr) and hydrogen chloride (HCl). These corrosive and toxic gases are removed by wet or dry scrubbers, which typically use a caustic solution (e.g., sodium hydroxide) to neutralize the acids.

DisposalWorkflow cluster_lab Laboratory Operations cluster_ehs EHS & Disposal Facility A Waste Generation (1-Bromo-3-chloro-5-phenoxybenzene) B Segregation into Halogenated Waste Stream A->B C Proper Containerization and Labeling B->C D Storage in Satellite Accumulation Area C->D E Scheduled Waste Pickup by EHS D->E F Transportation to Licensed Hazardous Waste Facility E->F G High-Temperature Incineration (900-1200°C) F->G H Acid Gas Scrubbing (HBr, HCl Neutralization) G->H I Final Emission Monitoring and Ash Disposal H->I caption Figure 2: Complete Disposal Workflow

Caption: Complete Disposal Workflow for 1-Bromo-3-chloro-5-phenoxybenzene.

References

  • PubChem. 1-Bromo-3-chloro-5-methoxybenzene. National Center for Biotechnology Information. [Link]

  • PubChem. 1-Bromo-3-chloro-5-iodobenzene. National Center for Biotechnology Information. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.